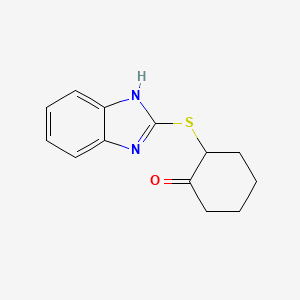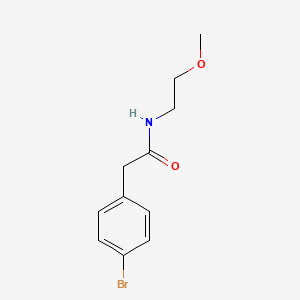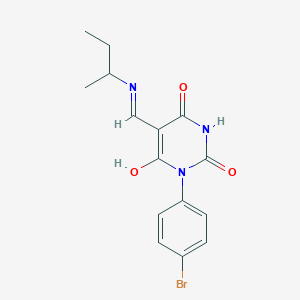
1-(4-Bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound featuring a pyrimidine ring substituted with a bromophenyl group, a butan-2-yliminomethyl group, and a hydroxyl group
準備方法
The synthesis of 1-(4-Bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl and butan-2-yliminomethyl groups. Common reagents used in these reactions include bromobenzene derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final compound .
化学反応の分析
1-(4-Bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
科学的研究の応用
1-(4-Bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 1-(4-Bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
類似化合物との比較
1-(4-Bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione can be compared with other pyrimidine derivatives, such as:
1-(4-Chlorophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(4-bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-3-9(2)17-8-12-13(20)18-15(22)19(14(12)21)11-6-4-10(16)5-7-11/h4-9,21H,3H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOAIXABMDEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
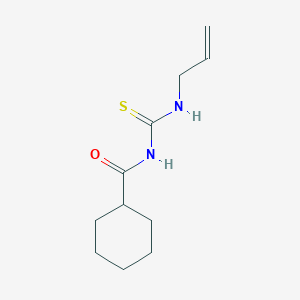
![N-[(OXOLAN-2-YL)METHYL]-2-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4929523.png)
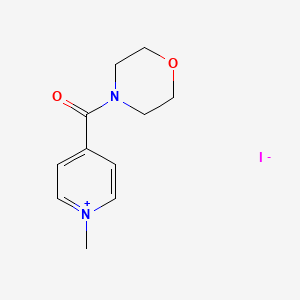
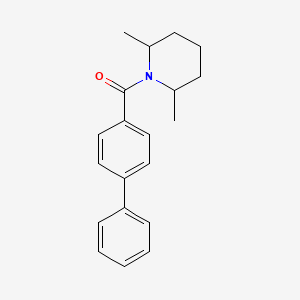
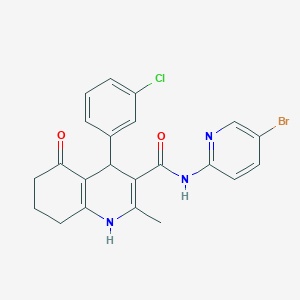
![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![3-[[4-[(E)-[1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B4929556.png)
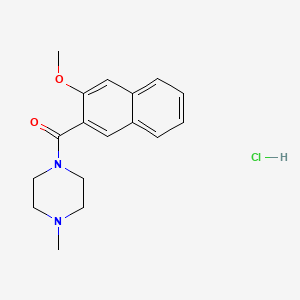
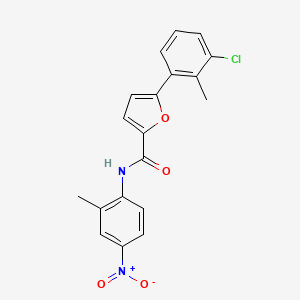
![3-[2-(2-Nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-[[4-Chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B4929568.png)
